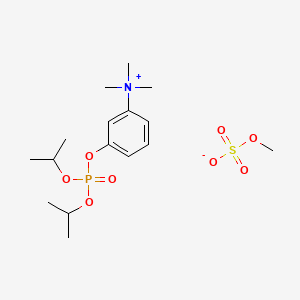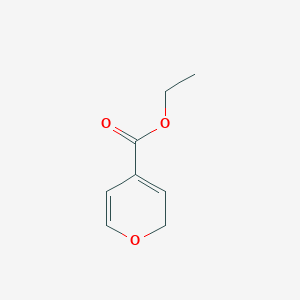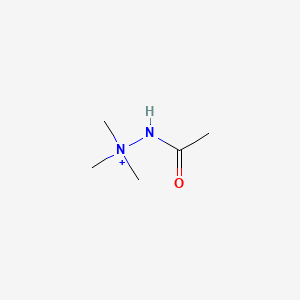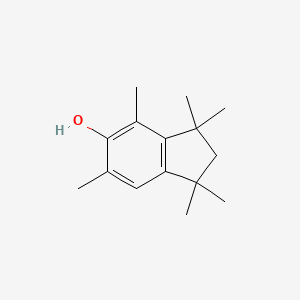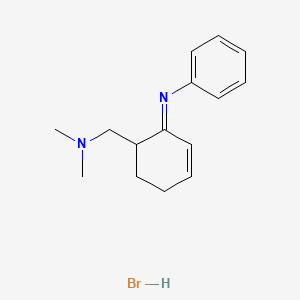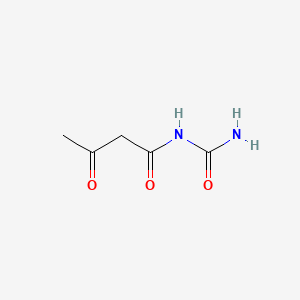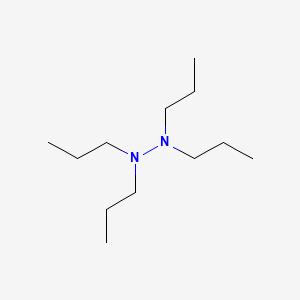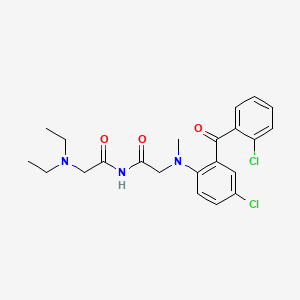
Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- typically involves multi-step organic reactions. The process may start with the chlorination of benzoic acid derivatives, followed by acylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters and purification techniques, such as recrystallization or chromatography, are essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- include other amides with chlorobenzoyl and diethylamino groups. Examples include:
- N-(4-Chlorobenzoyl)-N-methylacetamide
- N-(2-Chlorobenzoyl)-N-methylacetamide
Uniqueness
The uniqueness of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
59180-46-0 |
|---|---|
Molecular Formula |
C22H25Cl2N3O3 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-N-[2-(diethylamino)acetyl]acetamide |
InChI |
InChI=1S/C22H25Cl2N3O3/c1-4-27(5-2)14-21(29)25-20(28)13-26(3)19-11-10-15(23)12-17(19)22(30)16-8-6-7-9-18(16)24/h6-12H,4-5,13-14H2,1-3H3,(H,25,28,29) |
InChI Key |
ALMPDHNJPCFJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


